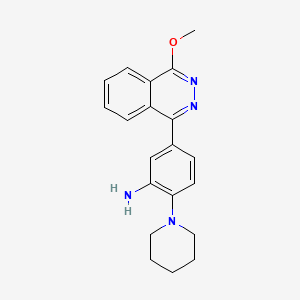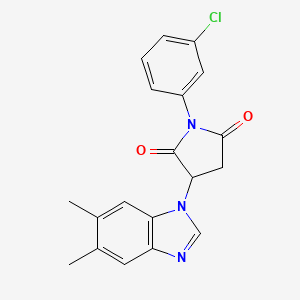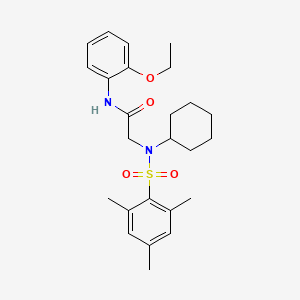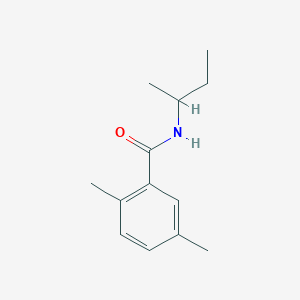
N-isopropyl-2-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-isopropyl-2-(4-methoxyphenoxy)propanamide, also known as GW-501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment.
Wirkmechanismus
N-isopropyl-2-(4-methoxyphenoxy)propanamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a critical role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-isopropyl-2-(4-methoxyphenoxy)propanamide leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in enhanced endurance and improved metabolic function.
Biochemical and Physiological Effects:
N-isopropyl-2-(4-methoxyphenoxy)propanamide has been shown to have several biochemical and physiological effects. It enhances endurance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It also improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. Additionally, it has been shown to improve insulin sensitivity and reduce the risk of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for the specific activation of this receptor without affecting other receptors. It is also a synthetic compound, which allows for precise control over the dose and administration. However, there are also limitations to its use in lab experiments, including potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.
Zukünftige Richtungen
There are several future directions for the study of N-isopropyl-2-(4-methoxyphenoxy)propanamide. One direction is to further investigate its potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its effects or reduce potential side effects. Additionally, there is a need for further research to fully understand its mechanism of action and potential off-target effects.
Conclusion:
N-isopropyl-2-(4-methoxyphenoxy)propanamide is a synthetic compound with potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. Its selective agonism of PPARδ leads to enhanced endurance, improved lipid metabolism, and reduced risk of obesity and type 2 diabetes. While it has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential applications and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential applications in various fields. In sports, it has been shown to enhance endurance and improve lipid metabolism. In metabolic disorders, it has been studied for its potential to improve insulin sensitivity and reduce the risk of obesity and type 2 diabetes. In cancer treatment, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)14-13(15)10(3)17-12-7-5-11(16-4)6-8-12/h5-10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBUWWGEBOUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4110740.png)
![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)

![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4110785.png)




![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
